molecular formula C₂₄H₅₀O₃Si B1142911 Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate CAS No. 245489-84-3

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate

Cat. No.: B1142911
CAS No.: 245489-84-3
M. Wt: 414.74
InChI Key:
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Description

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of esters and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then esterified with ethyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate involves the interaction of its functional groups with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites. The ester linkage can undergo hydrolysis, releasing the active alcohol or acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl ®-3-hydroxyhexadecanoate: Lacks the TBDMS protecting group, making it more reactive.

    Ethyl ®-3-((trimethylsilyl)oxy)hexadecanoate: Features a trimethylsilyl group instead of TBDMS, offering different steric and electronic properties.

Uniqueness

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate is unique due to the presence of the TBDMS group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O3Si/c1-8-10-11-12-13-14-15-16-17-18-19-20-22(21-23(25)26-9-2)27-28(6,7)24(3,4)5/h22H,8-21H2,1-7H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWLJHQCSKATMY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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